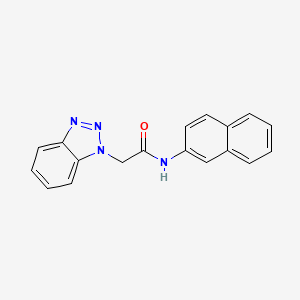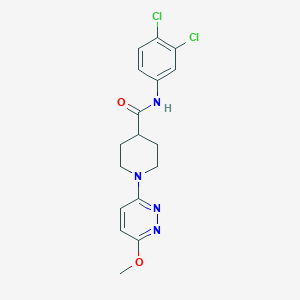![molecular formula C18H17N3O2S B15103340 morpholin-4-yl[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B15103340.png)
morpholin-4-yl[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholin-4-yl[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone is a complex organic compound that features a morpholine ring, a phenyl group, a pyrrole ring, and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of morpholin-4-yl[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the pyrrole ring, and finally the attachment of the morpholine and phenyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
Morpholin-4-yl[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学的研究の応用
Morpholin-4-yl[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of morpholin-4-yl[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-Phenylmorpholine
- 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide
Uniqueness
Morpholin-4-yl[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone stands out due to its unique combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C18H17N3O2S |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
morpholin-4-yl-(4-phenyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
InChI |
InChI=1S/C18H17N3O2S/c22-17(20-10-12-23-13-11-20)16-15(14-6-2-1-3-7-14)19-18(24-16)21-8-4-5-9-21/h1-9H,10-13H2 |
InChIキー |
XTLJRSKULLXYRX-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=O)C2=C(N=C(S2)N3C=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B15103284.png)


![N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B15103309.png)
![4-(1H-pyrazol-1-yl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]butanamide](/img/structure/B15103310.png)
![1,3-dimethyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15103311.png)
![4-[4-(Furan-2-carbonyloxy)-3-methoxy-phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid isopropyl ester](/img/structure/B15103319.png)
![N'-[(Z)-(2-chlorophenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B15103335.png)
![5-Methyl-3-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1,2,4-oxadiazole](/img/structure/B15103338.png)
![2-(8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-1-morpholino-1-ethanone](/img/structure/B15103347.png)
![3,5-dimethoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B15103352.png)
